
2-chloro-N-(naphthalen-2-yl)acetamide
Übersicht
Beschreibung
2-chloro-N-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is a chlorinated derivative of acetamide, where the acetamide group is substituted with a naphthalene ring at the nitrogen atom and a chlorine atom at the alpha carbon. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-chloro-N-(naphthalen-2-yl)acetamide can be synthesized through the reaction of chloroacetyl chloride with naphthalen-2-amine . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form naphthalen-2-ylacetamide and hydrochloric acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in an organic solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with various functional groups.
Hydrolysis: Naphthalen-2-ylacetamide and hydrochloric acid.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(naphthalen-1-yl)acetamide
- 2-chloro-N-(naphthalen-2-yl)propionamide
- 2-chloro-N-(naphthalen-2-yl)butyramide
Uniqueness
2-chloro-N-(naphthalen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of the chlorine atom at the alpha carbon and the naphthalene ring at the nitrogen atom makes it a versatile intermediate for various chemical transformations
Biologische Aktivität
2-Chloro-N-(naphthalen-2-yl)acetamide is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol, this compound features both a chloro group and a naphthalene moiety, which contribute to its reactivity and biological interactions.
Synthesis
The compound can be synthesized through the reaction of 2-chloroacetyl chloride with 2-naphthylamine, typically in a solvent like dichloromethane. The reaction involves stirring the reactants at room temperature, followed by purification techniques such as filtration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds in the chloroacetamide class have demonstrated effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess similar antibacterial and antifungal properties, warranting further investigation against specific pathogens .
Table 1: Antimicrobial Activity of Related Chloroacetamides
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
2-Chloro-N-(4-fluorophenyl)acetamide | Escherichia coli | TBD |
2-Chloro-N-(benzyl)acetamide | Candida albicans | TBD |
Anticancer Activity
In addition to its antimicrobial properties, studies have explored the anticancer potential of related naphthalene derivatives. For instance, certain N-(naphthalen-2-yl)acetamides have shown promising antiproliferative activities against various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), with IC50 values reported as low as 0.6 μM . The mechanism of action often involves cell cycle disruption, leading to an accumulation of cells in the S phase.
Table 2: Antiproliferative Activity of Naphthalene Derivatives
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
N-(naphthalen-2-yl)-2-(quinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 |
N-(naphthalen-2-yl)-acetamide | H661 (lung carcinoma) | TBD |
N-(naphthalen-2-yl)-acetophenone | Hep3B (hepatoma) | TBD |
The biological activity of this compound is likely influenced by its structural characteristics. The chloro substituent enhances nucleophilic substitution reactions, allowing for interactions with biological targets such as enzymes or receptors involved in microbial resistance or cancer proliferation . Molecular docking studies could further elucidate these interactions.
Case Studies
Recent studies have highlighted the potential of compounds similar to this compound in combating resistant strains of bacteria. For example, compounds with halogenated phenyl rings have shown increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Eigenschaften
IUPAC Name |
2-chloro-N-naphthalen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOVKTOWGFKZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280822 | |
Record name | 2-Chloro-N-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-65-6 | |
Record name | NSC18827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.